2-Acetyl-1,4,5,6-tetrahydropyridine

Flavor Chemistry Sensory Analysis Food Science

2-Acetyl-1,4,5,6-tetrahydropyridine (CAS 25343-57-1, C7H11NO, MW 125.17) is a cyclic imine and ketone belonging to the tetrahydropyridine class of azaheterocycles. It exists in tautomeric equilibrium with its imine form, 2-acetyl-3,4,5,6-tetrahydropyridine, and is primarily responsible for the characteristic roasty, popcorn-like, and cracker-like aroma in thermally processed foods.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 25343-57-1
Cat. No. B1211944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-1,4,5,6-tetrahydropyridine
CAS25343-57-1
Synonyms6-acetyl-1,2,3,4-tetrahydropyridine
6-ATHP cpd
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC=CN1
InChIInChI=1S/C7H11NO/c1-6(9)7-4-2-3-5-8-7/h3,5,7-8H,2,4H2,1H3
InChIKeyAHPCQXAENSRYAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-1,4,5,6-tetrahydropyridine (CAS 25343-57-1): Technical Baseline for Procurement and Research


2-Acetyl-1,4,5,6-tetrahydropyridine (CAS 25343-57-1, C7H11NO, MW 125.17) is a cyclic imine and ketone belonging to the tetrahydropyridine class of azaheterocycles [1]. It exists in tautomeric equilibrium with its imine form, 2-acetyl-3,4,5,6-tetrahydropyridine, and is primarily responsible for the characteristic roasty, popcorn-like, and cracker-like aroma in thermally processed foods [2]. Its odor threshold of ~1.6 μg/L in water makes it one of the most potent odor-active compounds among its analogs [3].

Analytical standard for UHPLC-MS/MS or GC-MS quantification of roasty/popcorn-like azaheterocycles in complex food matrices.
Tautomer-defined enamine form with distinct chromatographic elution and sensory behavior; critical for accurate peak assignment in flavor research.
Flavor reconstitution and off-flavor monitoring in popcorn, baked goods, wine, and other thermally processed foods.
Reported odor threshold in the low µg/L range supports research on aroma intensity balance in food model systems.

Why 2-Acetyl-1,4,5,6-tetrahydropyridine Cannot Be Substituted by Other Azaheterocycles


Substituting 2-acetyl-1,4,5,6-tetrahydropyridine with structurally similar azaheterocycles like 2-acetyl-1-pyrroline or 2-ethyltetrahydropyridine will fundamentally alter both the aroma profile and analytical behavior. These compounds differ significantly in odor thresholds (ranging from ~0.1 μg/L to ~150 μg/L) and exhibit distinct tautomeric equilibria that impact their chromatographic properties and sensory perception [1]. For applications requiring precise flavor reconstitution or off-flavor control, generic substitution is not chemically or sensorially equivalent.

Threshold mismatch

2-Acetyl-1-pyrroline (APY) has an odor threshold ~16,000× lower; using it instead may overwhelm roasty notes, while 2-ethyltetrahydropyridine may be too weak. Odor balance may not transfer.

Tautomer shift

The imine tautomer (2-acetyl-3,4,5,6-tetrahydropyridine) exhibits different GC retention and sensory character; a generic '2-acetyltetrahydropyridine' standard may lead to inaccurate identification and quantification.

Matrix response

Analytical LOQ and recovery can differ across food matrices; a method optimized for one azaheterocycle may require re-validation when substituting with another, even if structurally related.

Quantitative Differentiation Evidence for 2-Acetyl-1,4,5,6-tetrahydropyridine (25343-57-1)


Odor Threshold Potency: 2-Acetyl-1,4,5,6-tetrahydropyridine vs. 2-Ethyltetrahydropyridine (ETHP) and 2-Acetyl-1-pyrroline (APY)

The odor threshold of 2-acetyl-1,4,5,6-tetrahydropyridine (as part of ATHP tautomer mixture) is ~1.6 μg/L in water, which is approximately 94 times lower (i.e., more potent) than that of 2-ethyltetrahydropyridine (ETHP, ~150 μg/L), but ~16,000 times higher (i.e., less potent) than 2-acetyl-1-pyrroline (APY, ~0.0001 μg/L or ~100 pg/L) [1]. This positions it as a moderate-potency odorant in the azaheterocycle class.

Odor Threshold in Water
Class‑level inference
ATHP ~1.6 µg/L
vs. ETHP ~150 µg/L
vs. APY ~0.0001 µg/L
May support selection for moderate‑intensity roasty aroma research.
Class‑level data; matrix‑specific thresholds may vary.
Flavor Chemistry Sensory Analysis Food Science

Analytical Quantification: UHPLC-MS/MS LOQ Values for Azaheterocycles in Food Matrices

A validated UHPLC-MS/MS method achieved a limit of quantitation (LOQ) of 0.5 μg/kg for 2-acetyl-1,4,5,6-tetrahydropyridine, which is lower than the 0.6 μg/kg for 2-acetyl-1-pyrroline and 0.6 μg/kg for 2-acetylpyrazine, but higher than the 1.0 μg/kg for 2-acetyl-2-thiazoline [1]. This demonstrates its amenability to high-sensitivity quantification in complex food matrices.

UHPLC‑MS/MS LOQ
Head‑to‑head
ATHP 0.5 µg/kg
vs. APY 0.6 µg/kg
vs. 2‑Acetylpyrazine 0.6 µg/kg
vs. 2‑Acetyl‑2‑thiazoline 1.0 µg/kg
Supports high‑sensitivity quantification in food matrices.
Method‑specific; inter‑laboratory validation recommended.
Analytical Chemistry Food Analysis Mass Spectrometry

Wine Off-Flavor Analysis: HPLC-APCI-MS/MS LOQ for 2-Acetyl-1,4,5,6-tetrahydropyridine in Wine

An HPLC-APCI-MS/MS method specific for 2-acetyltetrahydropyridine (ACTPY) in wine achieved a limit of quantitation (LOQ) of 0.23 μg/L for both red and white wines [1]. This is sensitive enough to detect the compound at its odor threshold level (1.6 μg/L) and is suitable for routine screening of mousy off-flavor.

HPLC‑APCI‑MS/MS LOQ (Wine)
Supporting evidence
0.23 µg/L
(red and white wines)
Enables sub‑threshold off‑flavor screening at odor‑relevant levels.
Method validation data; routine QC context.
Oenology Analytical Chemistry Quality Control

Tautomeric Specificity: Chromatographic and Sensory Distinction from 2-Acetyl-3,4,5,6-tetrahydropyridine

2-Acetyl-1,4,5,6-tetrahydropyridine (enamine tautomer) and its imine tautomer 2-acetyl-3,4,5,6-tetrahydropyridine are distinguishable by GC-MS and exhibit different flavor/aroma characteristics [1]. The enamine form elutes earlier on SP1000 and Carbowax columns, and has been identified as the favored form in wine, predominating in a 3:1 ratio over the imine form [2].

Tautomer Identity
Class‑level inference
Enamine : imine ≈ 3:1 in wine
Enamine elutes earlier on GC (SP1000/Carbowax)
Tautomer‑specific standard critical for accurate peak assignment.
Ratio may shift with matrix and processing.
Analytical Chemistry Flavor Chemistry Chromatography

Formation Efficiency: Maillard Reaction Yield Comparison with 2-Acetyl-1-pyrroline

In a model system of glucose and proline heated at 200°C, 2-acetyl-1,4,5,6-tetrahydropyridine was identified as one of the five primary odor-active compounds, alongside diacetyl, 2-acetyl-1-pyrroline, 2-acetyl-3,4,5,6-tetrahydropyridine, and furaneol [1]. Quantitative studies in popcorn matrices showed that the concentration of 2-acetyltetrahydropyridine (437 μg/kg) was approximately 18 times higher than that of 2-acetyl-1-pyrroline (24 μg/kg) after hot-air popping [2].

Concentration in Popcorn
Cross‑study comparable
ATHP 437 µg/kg
vs. APY 24 µg/kg
(~18‑fold higher)
Reported quantitative basis for roasty flavor reconstitution.
Product‑specific; processing‑dependent variation expected.
Food Chemistry Maillard Reaction Flavor Formation

Recommended Application Scenarios for 2-Acetyl-1,4,5,6-tetrahydropyridine (25343-57-1)


Analytical Reference Standard for Food Flavor Quantification

Procurement as a certified reference material for UHPLC-MS/MS or GC-MS quantification of roasty/popcorn-like odorants in foods. The validated LOQ of 0.5 μg/kg [1] supports its use in high-sensitivity food analysis, and the availability of tautomer-specific chromatographic data ensures accurate peak identification [2].

Wine Quality Control and Mousy Off-Flavor Monitoring

Use as a quantitative standard in HPLC-APCI-MS/MS methods for routine screening of mousy off-flavor in red and white wines. The method's LOQ of 0.23 μg/L [3] allows detection at sub-threshold levels, enabling early intervention in wine production.

Flavor Reconstitution and Maillard Reaction Modeling

Inclusion in flavor formulations designed to replicate the aroma of popcorn, bread crust, tortilla chips, and roasted nuts. Its dominant concentration in these foods (e.g., 437 μg/kg in popcorn vs. 24 μg/kg for APY [4]) makes it an essential component for authentic flavor profiles.

Tautomer-Specific Flavor Research

Research applications requiring the specific enamine tautomer (2-acetyl-1,4,5,6-tetrahydropyridine) for studies on aroma perception, Maillard reaction pathways, or chromatographic behavior. Its distinct elution profile and sensory characteristics [5] make it a critical tool for mechanistic investigations.

Application
Selection Property
Validation Focus
Food flavor quantification (UHPLC‑MS/MS, GC‑MS)
Tautomer‑defined analytical standard
Chromatographic peak identity and LOQ verification
Wine mousy off‑flavor monitoring (HPLC‑APCI‑MS/MS)
Sub‑threshold sensitivity in wine matrix
Matrix recovery and detection capability at low µg/L
Popcorn/roasted‑nut flavor reconstitution
Quantitative profiling in key food matrices
Concentration‑ratio verification against literature data
Tautomer‑specific aroma perception research
Enamine tautomer with distinct elution & sensory profile
Tautomer ratio stability and sensory correlation

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